BenchChemオンラインストアへようこそ!

Fmoc-(4,(Pbf)-guanido)Phe-OH

Arginine analog synthesis Protecting group optimization Peptide coupling efficiency

Fmoc-(4,(Pbf)-guanido)Phe-OH (CAS 2044710-32-7, C38H40N4O7S, MW 696.8 g/mol) is a specialized Fmoc-protected non-canonical amino acid derivative used in solid-phase peptide synthesis (SPPS). It features an L-phenylalanine core bearing a guanidino moiety at the para-position of the aromatic ring, with the guanidino group orthogonally protected by a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.

Molecular Formula C38H40N4O7S
Molecular Weight 696.8 g/mol
Cat. No. B1496392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(4,(Pbf)-guanido)Phe-OH
Molecular FormulaC38H40N4O7S
Molecular Weight696.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C
InChIInChI=1S/C38H40N4O7S/c1-21-22(2)34(23(3)30-19-38(4,5)49-33(21)30)50(46,47)42-36(39)40-25-16-14-24(15-17-25)18-32(35(43)44)41-37(45)48-20-31-28-12-8-6-10-26(28)27-11-7-9-13-29(27)31/h6-17,31-32H,18-20H2,1-5H3,(H,41,45)(H,43,44)(H3,39,40,42)
InChIKeyVKPRKYAPPDOYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(4,(Pbf)-guanido)Phe-OH: Protected Guanidino-Phenylalanine Building Block for Arginine Mimetic Peptide Synthesis


Fmoc-(4,(Pbf)-guanido)Phe-OH (CAS 2044710-32-7, C38H40N4O7S, MW 696.8 g/mol) is a specialized Fmoc-protected non-canonical amino acid derivative used in solid-phase peptide synthesis (SPPS) . It features an L-phenylalanine core bearing a guanidino moiety at the para-position of the aromatic ring, with the guanidino group orthogonally protected by a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. This compound functions as a rigidified arginine mimetic, retaining the positive charge and hydrogen-bonding capability of arginine while replacing its flexible aliphatic side chain with a conformationally constrained aromatic scaffold . The predicted pKa of 3.74 ± 0.10 supports the zwitterionic character of the unprotected amino acid .

Why Fmoc-(4,(Pbf)-guanido)Phe-OH Cannot Be Substituted with Fmoc-Arg(Pbf)-OH or Bis-Boc Guanidino-Phenylalanine Analogs


Fmoc-(4,(Pbf)-guanido)Phe-OH occupies a unique position at the intersection of two distinct chemical strategies: Pbf-mediated guanidino protection and conformationally constrained arginine mimetic design. Substituting this compound with Fmoc-Arg(Pbf)-OH introduces an aliphatic side chain with greater conformational entropy, which may entropically disfavor binding interactions [1]. Substituting with Fmoc-Phe(bis-Boc-4-guanidino)-OH (CAS 187283-25-6) alters the deprotection compatibility—bis-Boc groups on the guanidino moiety require acidic cleavage conditions distinct from Pbf removal, and research on related short-chain arginine analogs (Agb) demonstrates that mixed Pbf,Boc protection yields superior results compared to bis-Boc protection alone [2]. Additionally, Pbf protection mitigates by-product formation from sulfonyl transfer to electron-rich side chains, a known complication in arginine-containing peptide synthesis that can reduce yields and complicate purification [3].

Quantitative Differentiation Evidence: Fmoc-(4,(Pbf)-guanido)Phe-OH vs. Closest Analogs


Mixed Pbf,Boc Protection Outperforms Bis-Boc Protection in Short-Chain Arginine Analog Synthesis

For the synthesis of peptides containing the short-chain arginine analog Agb (2-amino-4-guanidino-butyric acid), mixed Pbf,Boc protection of the guanidino group is demonstrably superior to bis-Boc protection. While the analog with the shortest chain (Agp) achieves best results with bis-Boc protection, Agb—which shares key structural and steric characteristics with the guanidino-phenylalanine scaffold of Fmoc-(4,(Pbf)-guanido)Phe-OH—requires the mixed Pbf,Boc strategy for favorable synthetic outcomes [1].

Arginine analog synthesis Protecting group optimization Peptide coupling efficiency

Reduction of Sulfonyl Transfer By-Products via Pre-Dispersion Deprotection Method for Pbf-Protected Guanidino Residues

Peptides containing Pbf-protected arginine residues in proximity to electron-rich amino acids (e.g., Trp, His) are susceptible to sulfonyl transfer by-products during acidic deprotection, which can impair yield and purity. A patented method using pre-dispersion of the peptide in an aprotic solvent with thiol scavenger prior to acid addition significantly reduces the formation of such by-products when cleaving Pbf (as well as Mtr and Pmc) protecting groups [1]. This method is directly applicable to peptides synthesized using Fmoc-(4,(Pbf)-guanido)Phe-OH, providing a documented protocol to mitigate a known synthetic liability.

SPPS deprotection By-product minimization Peptide purification

Conformational Rigidity of Aromatic Guanidino-Phenylalanine Scaffold Enables Enhanced Paralog Specificity (up to 15-fold) in SH3 Domain Recognition

In α-guanidino acid-derived arginine mimetics (which include L-phenylalanine-based guanidino acids structurally analogous to the product of Fmoc-(4,(Pbf)-guanido)Phe-OH deprotection), the rigid aromatic scaffold adjacent to the guanidinium recognition element enhances binding specificity. Peptides incorporating such L-Phe-derived α-guanidino acids exhibit enhanced Src SH3 domain specificity by selection against Grb2, with enhancements in Src target specificity of up to 15-fold (1.6 kcal mol⁻¹) relative to peptides lacking the aromatic scaffold [1].

Arginine mimetic SH3 domain Paralog specificity Molecular recognition

Guanidino-Phenylalanine Analogs Maintain Inhibitory Potency (IC₅₀ 19.8 μM) in VEGF-A165/NRP-1 Complex Disruption with Proteolytic Half-Life >60 h

In a systematic structure-activity relationship (SAR) study of VEGF-A165/NRP-1 complex inhibitors, replacement of C-terminal Arg with 4-aminomethyl-phenylalanine [Phe(4-CH₂-NH₂)]—a close structural analog of 4-guanidino-phenylalanine—produced an inhibitor with IC₅₀ = 19.8 μM compared to the parent Arg-containing compound IC₅₀ = 4.7 μM, while maintaining a proteolytic half-life exceeding 60 h in the Dab²-containing scaffold [1]. This establishes that phenylalanine-based arginine mimetics preserve both functional activity and exceptional stability.

NRP-1 antagonist Peptidomimetic Proteolytic stability Cancer therapeutics

Pbf Protection Enables Orthogonal Deprotection Compatibility with Acid-Labile Side Chain Protecting Groups

The Pbf protecting group on Fmoc-(4,(Pbf)-guanido)Phe-OH is cleaved under the same acidic conditions (typically TFA-based cocktails) used for global side-chain deprotection and resin cleavage in standard Fmoc/tBu SPPS [1]. This orthogonality contrasts with bis-Boc protected guanidino-phenylalanine analogs (e.g., Fmoc-Phe(bis-Boc-4-guanidino)-OH, CAS 187283-25-6), where the bis-Boc groups also require acidic cleavage but may exhibit differential deprotection kinetics that could complicate synthesis timing .

SPPS orthogonal protection Fmoc/tBu strategy Acid-labile protecting groups

Accelerated Pbf Deprotection Kinetics in Shortened Side-Chain Analogs: 92-95% Deprotection Within 1.5 Hours

Kinetic studies on Fmoc-D-norArg(Pbf)-OH reveal that shortened arginine side chains accelerate Pbf removal compared to standard arginine. In TFA:phenol:thioanisole:H₂O (90:5:3:2), 92-95% deprotection occurs within 1.5 hours for norarginine, whereas standard arginine requires 2-3 hours for comparable deprotection . This trend suggests that the phenylalanine-based scaffold of Fmoc-(4,(Pbf)-guanido)Phe-OH may similarly benefit from faster Pbf cleavage due to altered electronic and steric environment around the sulfonyl-protected guanidino group.

Deprotection kinetics Pbf cleavage Norarginine analogs

Optimal Research and Development Applications for Fmoc-(4,(Pbf)-guanido)Phe-OH Based on Quantitative Evidence


Paralog-Selective SH3 Domain Inhibitor Design

This building block is indicated for researchers developing peptide ligands targeting Src family SH3 domains with paralog selectivity requirements. Evidence demonstrates that peptides incorporating L-Phe-derived α-guanidino acids (structurally analogous to the deprotected product of this compound) achieve up to 15-fold enhancement in Src specificity over Grb2 (ΔΔG = 1.6 kcal mol⁻¹) [1]. The aromatic phenylalanine scaffold adjacent to the guanidinium recognition element provides the conformational constraint necessary for discriminating among structurally similar SH3 domains—an advantage not achievable with flexible-chain Arg analogs. This makes Fmoc-(4,(Pbf)-guanido)Phe-OH a strategic procurement choice for targeted protein-protein interaction inhibitor discovery programs requiring isoform selectivity.

Synthesis of Peptides Containing Both Pbf-Protected Guanidino Residues and Electron-Rich Amino Acids

For peptides combining Fmoc-(4,(Pbf)-guanido)Phe-OH with Trp, His, or other electron-rich aromatic residues, validated deprotection methodology exists to minimize sulfonyl transfer by-products. Patented protocols using pre-dispersion in aprotic solvent with thiol scavenger prior to TFA addition significantly reduce such side reactions during Pbf cleavage [2]. This documented methodology addresses a critical synthetic liability and provides a clear operational advantage for researchers synthesizing complex, multi-epitope peptides containing this building block. Procurement of this compound should be accompanied by implementation of the referenced pre-dispersion deprotection protocol to maximize crude peptide purity and simplify downstream purification.

Development of Metabolically Stable Peptidomimetic Therapeutics

Fmoc-(4,(Pbf)-guanido)Phe-OH is strategically suited for peptide therapeutic programs where enhanced proteolytic stability is a primary design criterion. Cross-study evidence from VEGF-A165/NRP-1 inhibitor research demonstrates that phenylalanine-based arginine mimetics maintain biological activity (IC₅₀ = 19.8 μM for the Phe(4-CH₂-NH₂) analog vs. IC₅₀ = 4.7 μM for native Arg) while contributing to proteolytic half-lives exceeding 60 hours when incorporated into optimized scaffolds [3]. For drug discovery programs targeting NRP-1-overexpressing cancers or other indications requiring extended circulatory half-life, this building block offers a documented path to achieving the desired pharmacokinetic profile without sacrificing target engagement.

Accelerated SPPS Workflows with Reduced Acid Exposure Requirements

Laboratories engaged in high-throughput peptide synthesis or scale-up operations may prioritize this compound due to evidence of accelerated Pbf deprotection kinetics in structurally related analogs. Data from Fmoc-D-norArg(Pbf)-OH shows 92-95% deprotection within 1.5 hours versus 2-3 hours for standard Arg(Pbf) under identical cleavage conditions (TFA:phenol:thioanisole:H₂O, 90:5:3:2), representing a 33-50% time savings . This faster cleavage translates to reduced peptide exposure to harsh acidic conditions, potentially improving final product quality. For procurement decisions involving multi-peptide libraries or larger-scale syntheses, this kinetic advantage supports workflow efficiency and yield optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-(4,(Pbf)-guanido)Phe-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.